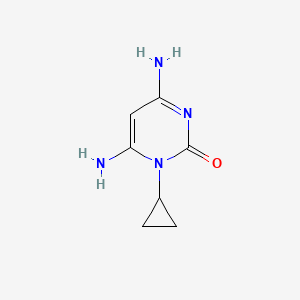![molecular formula C19H12BrNO3 B1402117 1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-73-3](/img/structure/B1402117.png)
1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
描述
1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a pyrrole-2,5-dione moiety
准备方法
The synthesis of 1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 2-bromobenzaldehyde with acetophenone to form the intermediate chalcone.
Cyclization: The chalcone undergoes cyclization with maleimide to form the pyrrole-2,5-dione ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and scalability.
化学反应分析
1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
科学研究应用
1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism by which 1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation, thereby reducing tumor growth.
相似化合物的比较
1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione can be compared with similar compounds such as:
2-Bromophenyl derivatives: These compounds share the bromophenyl group and exhibit similar reactivity in substitution reactions.
Pyrrole-2,5-dione derivatives:
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-[4-[(E)-3-(2-bromophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO3/c20-16-4-2-1-3-13(16)7-10-17(22)14-5-8-15(9-6-14)21-18(23)11-12-19(21)24/h1-12H/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGUGTACPVVCHU-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


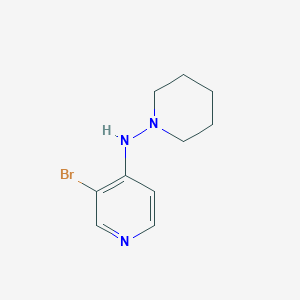
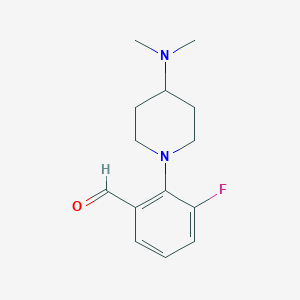
![2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402037.png)
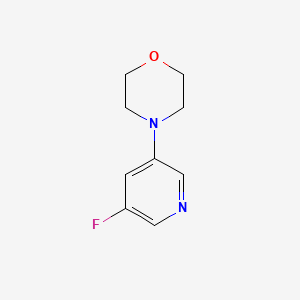
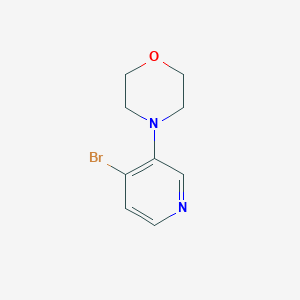
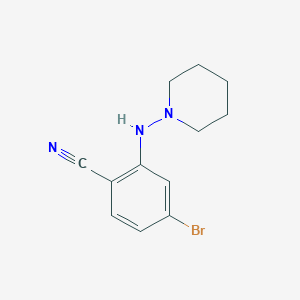
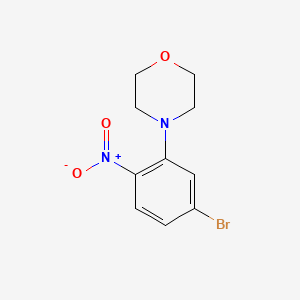

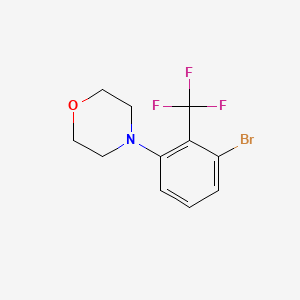
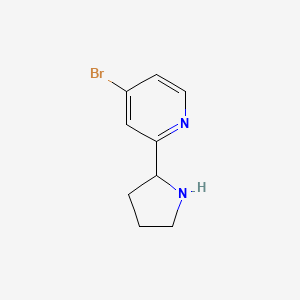

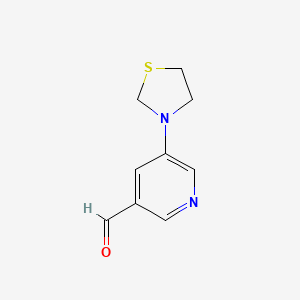
![Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402056.png)
